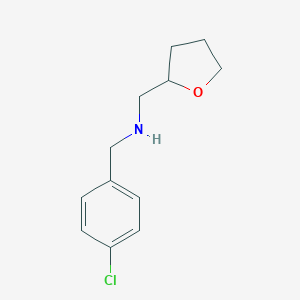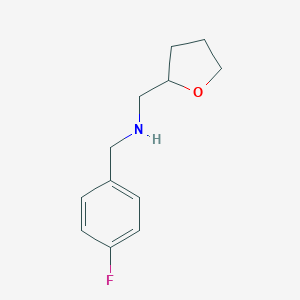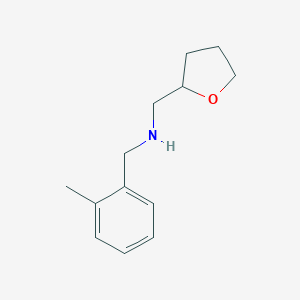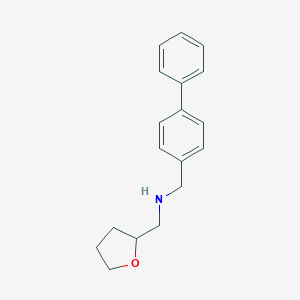![molecular formula C9H9BrO2S B185620 Acide 3-[(4-bromophényl)sulfanyl]propanoïque CAS No. 13735-04-1](/img/structure/B185620.png)
Acide 3-[(4-bromophényl)sulfanyl]propanoïque
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “3-[(4-Bromophenyl)sulfanyl]propanoic acid” consists of a bromophenyl group attached to a propanoic acid molecule via a sulfanyl (thiol) group . The InChI code for this compound is 1S/C9H9BrO2S/c10-7-1-3-8(4-2-7)13-6-5-9(11)12/h1-4H,5-6H2,(H,11,12) .Physical And Chemical Properties Analysis
“3-[(4-Bromophenyl)sulfanyl]propanoic acid” is a white to light yellow or beige crystalline powder . It has a molecular weight of 261.14 g/mol .Applications De Recherche Scientifique
Propriétés chimiques
“Acide 3-[(4-bromophényl)sulfanyl]propanoïque” a un numéro CAS de 13735-04-1 et une masse molaire de 261,14 . Il est généralement stocké à température ambiante et se présente sous forme de poudre . Le composé a un point de fusion de 115-116 degrés Celsius .
Synthèse de phtalocyanines monoisomères
Le composé peut être utilisé dans la synthèse et la caractérisation de phtalocyanines monoisomères 1,8,15,22-substituées (A3B et A2B2) . Ce sont de grosses molécules planes avec des systèmes d'électrons π délocalisés étendus, ce qui leur confère des propriétés optiques uniques. Elles sont utilisées dans diverses applications, notamment la thérapie photodynamique, les cellules solaires organiques et les capteurs de gaz .
Recherche sur la neurotoxicité
Un dérivé du composé, le 4-(3-(4-bromophényl)-5-(2,4-diméthoxyphényl)-4,5-dihydro-1H-pyrazol-1-yl) benzènesulfonamide (B4), a été utilisé dans la recherche pour étudier les potentiels neurotoxiques . Ceci comprend l'étude des effets sur l'activité de l'acétylcholinestérase (AChE) et les niveaux de malondialdehyde (MDA) dans le cerveau, ainsi que les paramètres comportementaux et le potentiel de nage .
Recherche en protéomique
Un composé apparenté, l'acide 2-(acétylamino)-3-[(4-bromophényl)sulfanyl]-propanoïque, est utilisé dans la recherche en protéomique . La protéomique est l'étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions. Ce composé pourrait potentiellement être utilisé pour étudier les interactions protéiques, identifier les protéines ou étudier les modifications post-traductionnelles .
Mécanisme D'action
Biochemical Pathways
Without specific knowledge of the compound’s targets, it’s challenging to predict the biochemical pathways that 3-[(4-Bromophenyl)sulfanyl]propanoic acid might affect
Pharmacokinetics
Its physical and chemical properties such as molecular weight (26114), density (162 g/cm3), and boiling point (388542ºC at 760 mmHg) could influence its pharmacokinetic behavior .
Result of Action
The molecular and cellular effects of 3-[(4-Bromophenyl)sulfanyl]propanoic acid’s action are currently unknown . Understanding these effects would require further experimental studies.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 3-[(4-Bromophenyl)sulfanyl]propanoic acid . .
Propriétés
IUPAC Name |
3-(4-bromophenyl)sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2S/c10-7-1-3-8(4-2-7)13-6-5-9(11)12/h1-4H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKAMPCZJIBUGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13735-04-1 | |
| Record name | 3-(4-BROMOTHIOPHENOXY)PROPIONIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2-(Pyrrolidin-1-ylmethyl)phenyl]methanol](/img/structure/B185542.png)

![{2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol](/img/structure/B185544.png)







![3-[(4-Chlorophenyl)sulfanyl]propan-1-amine](/img/structure/B185559.png)
